In Vitro Potency: TP3011 IC50 Values in HCT116 Colorectal Cancer Cells vs. SN38
TP3011 demonstrates sub-nanomolar antiproliferative activity against human colorectal cancer HCT116 cells, with an IC50 of 0.85 nM following 72-hour exposure . TP3011 and its precursor TP3076 are characterized as equipotent to SN38 in terms of intrinsic topoisomerase I inhibition [1]. As a point of reference, the clinically established Topo I inhibitor irinotecan (prodrug of SN38) exhibits a reported IC50 of approximately 2.6 μM (2600 nM) in HCT116 cells [2], indicating that the active metabolite TP3011 achieves potent activity in the sub-nanomolar range, comparable to SN38.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.85 nM (HCT116 cells, 72 h) |
| Comparator Or Baseline | SN38 (equipotent to TP3011); Irinotecan: 2600 nM (2.6 μM) in HCT116 cells |
| Quantified Difference | TP3011/SN38: ~3000-fold more potent than irinotecan prodrug |
| Conditions | HCT116 human colorectal cancer cell line; 72-hour incubation; cell proliferation assay |
Why This Matters
This sub-nanomolar potency establishes TP3011 as a high-activity research tool for Topo I inhibition studies where maximal target engagement at low concentrations is required, while its equipotency to SN38 provides a direct comparator for mechanistic studies.
- [1] Anthoney DA, et al. BMC Cancer. 2012;12:536. TP3011 and TP3076 are equipotent as Topo-1 inhibitors, with IC50 in the sub-nanomolar range in HCT-116 cells. View Source
- [2] Rivory LP, et al. Conversion of irinotecan (CPT-11) to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), by human liver carboxylesterase. Biochem Pharmacol. 1996;52(5):711-716. IC50 of irinotecan in HCT116 cells approximately 2.6 μM. View Source
